![molecular formula C14H24N2 B14675875 4-[1-(Dimethylamino)-3-methylpentan-2-yl]aniline CAS No. 33132-75-1](/img/structure/B14675875.png)
4-[1-(Dimethylamino)-3-methylpentan-2-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(Dimethylamino)-3-methylpentan-2-yl]aniline is an organic compound that features a dimethylamino group attached to a phenyl group. This compound is a derivative of aniline and is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 4-[1-(Dimethylamino)-3-methylpentan-2-yl]aniline can be achieved through several methods. One common approach involves the alkylation of aniline with methanol in the presence of an acid catalyst . Another method includes the nitrosylation of dimethylaniline followed by reduction . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
4-[1-(Dimethylamino)-3-methylpentan-2-yl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: It can be reduced to form amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[1-(Dimethylamino)-3-methylpentan-2-yl]aniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments, such as crystal violet.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 4-[1-(Dimethylamino)-3-methylpentan-2-yl]aniline involves its interaction with various molecular targets. The dimethylamino group can participate in nucleophilic attacks, leading to the formation of intermediates that can further react to produce desired products. The pathways involved in these reactions are often complex and depend on the specific conditions and reagents used .
Comparison with Similar Compounds
4-[1-(Dimethylamino)-3-methylpentan-2-yl]aniline can be compared with other similar compounds, such as:
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific and industrial fields.
Properties
CAS No. |
33132-75-1 |
|---|---|
Molecular Formula |
C14H24N2 |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
4-[1-(dimethylamino)-3-methylpentan-2-yl]aniline |
InChI |
InChI=1S/C14H24N2/c1-5-11(2)14(10-16(3)4)12-6-8-13(15)9-7-12/h6-9,11,14H,5,10,15H2,1-4H3 |
InChI Key |
YGFVJJMRFHIXHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CN(C)C)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


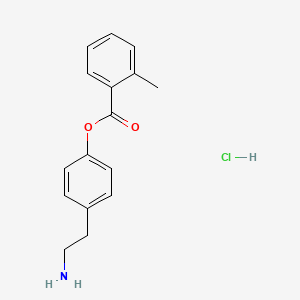
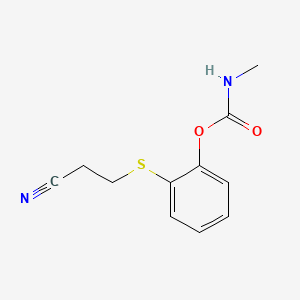


![2-Pyrrolidinone, 5-hydroxy-1-[2-(1-naphthalenyl)ethyl]-](/img/structure/B14675827.png)
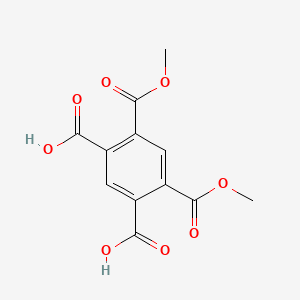

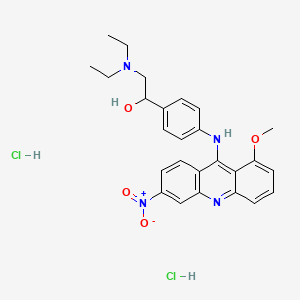
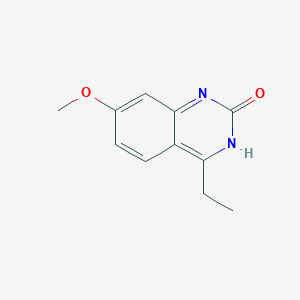
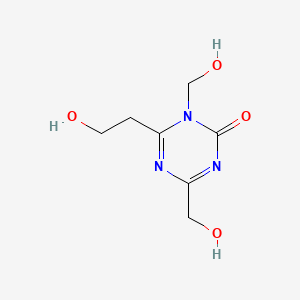
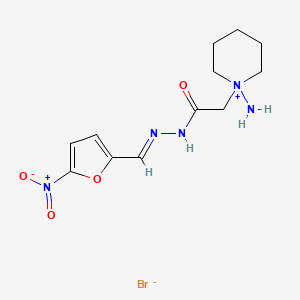
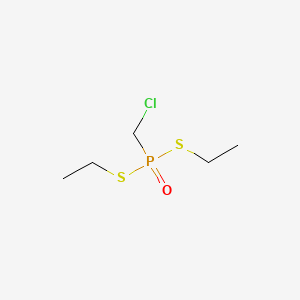
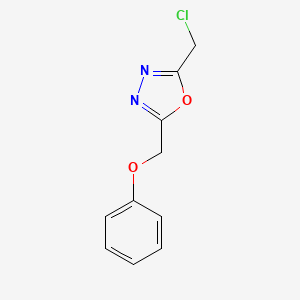
![(9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine](/img/structure/B14675863.png)
